3-amino-N-(5-methoxypyridin-3-yl)benzamide
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Overview
Description
3-amino-N-(5-methoxypyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with an amino group and a methoxypyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(5-methoxypyridin-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-benzamide and 5-methoxypyridine-3-carboxylic acid.
Amidation Reaction: The key step involves the formation of an amide bond between the amino group of 3-amino-benzamide and the carboxylic acid group of 5-methoxypyridine-3-carboxylic acid. This reaction is usually carried out in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(5-methoxypyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-amino-N-(5-methoxypyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound can be used as a probe to study biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 3-amino-N-(5-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The methoxypyridinyl moiety can enhance its binding affinity and specificity towards certain biological targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(5-methoxypyridin-2-yl)benzamide
- 3-amino-N-(5-methoxypyridin-4-yl)benzamide
- 3-amino-N-(3-methoxypyridin-2-yl)benzamide
Uniqueness
3-amino-N-(5-methoxypyridin-3-yl)benzamide is unique due to the specific positioning of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
3-amino-N-(5-methoxypyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-6-11(7-15-8-12)16-13(17)9-3-2-4-10(14)5-9/h2-8H,14H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCKQXSRNOHWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)NC(=O)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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